2,4,4-Trimethyl-2-pentanol

Catalog No.
S574551
CAS No.
690-37-9
M.F
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,4-Trimethyl-2-pentanol

CAS Number

690-37-9

Product Name

2,4,4-Trimethyl-2-pentanol

IUPAC Name

2,4,4-trimethylpentan-2-ol

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-7(2,3)6-8(4,5)9/h9H,6H2,1-5H3

InChI Key

BSYJHYLAMMJNRC-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)O

Synonyms

1,1,3,3-Tetramethylbutanol; 2-Hydroxy-2,4,4-trimethylpentane; NSC 904; Neopentyldimethylcarbinol;

Canonical SMILES

CC(C)(C)CC(C)(C)O

The exact mass of the compound 2,4,4-Trimethyl-2-pentanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 904. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Pentanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,4-Trimethyl-2-pentanol (CAS 690-37-9), frequently referred to as tert-octyl alcohol, is a highly branched, sterically hindered C8 tertiary alcohol. Characterized by a boiling point of 144 °C and a density of 0.82 g/mL, it serves as a specialized solvent and a critical precursor for introducing the bulky 1,1,3,3-tetramethylbutyl (tert-octyl) group into organic molecules . Its unique structural topology—featuring three methyl groups on the terminal carbon and two on the hydroxyl-bearing carbon—confers exceptional carbocation stability, making it highly reactive in electrophilic aromatic alkylations and specific dehydration pathways [1]. For industrial and laboratory buyers, this compound is primarily procured for specialty surfactant synthesis, as a reference standard in hydrocarbon toxicology, and as a sterically demanding building block where linear or less branched alcohols fail to provide sufficient steric bulk .

Substituting 2,4,4-trimethyl-2-pentanol with common primary C8 alcohols (like 1-octanol) or lighter tertiary alcohols (like tert-butanol) fundamentally compromises reaction pathways and process economics. Unlike 1-octanol, which dehydrates into a complex mixture of linear octenes, 2,4,4-trimethyl-2-pentanol exclusively yields highly branched diisobutylene isomers due to its sterically locked neopentyl-like structure [1]. Furthermore, attempting to replace it with tert-butanol to achieve tertiary alkylation fails in high-temperature open-vessel processes; tert-butanol boils at 82 °C, requiring pressurized reactors to reach the 140 °C temperatures safely achieved with 2,4,4-trimethyl-2-pentanol . In aromatic alkylation, its specific branching dictates the para-directing selectivity and steric shielding of the resulting products, an outcome impossible to replicate with linear or secondary C8 isomers .

Precursor Suitability for High-Purity Diisobutylene Synthesis

2,4,4-Trimethyl-2-pentanol serves as a highly specific precursor for the catalytic synthesis of diisobutylene (2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene). When subjected to metal oxide-catalyzed dehydration, it exhibits distinct olefin selectivity dictated by Hofmann or Zaitsev elimination pathways [1]. In contrast to linear alcohols like 1-octanol, which dehydrate to form unbranched octenes with broad isomer distributions, the severe steric hindrance of 2,4,4-trimethyl-2-pentanol restricts the product profile exclusively to the highly branched diisobutylene isomers [1].

Evidence DimensionDehydration product profile
Target Compound DataYields exclusively highly branched diisobutylene isomers
Comparator Or Baseline1-Octanol: Yields mixed linear octene isomers
Quantified DifferenceAbsolute structural restriction preventing linear or secondary olefin formation
ConditionsCatalytic dehydration over metal oxide catalysts

Ensures the procurement of a structurally rigid precursor that guarantees high-purity branched olefins for polymer and fuel additive manufacturing.

Atmospheric High-Temperature Processing vs. Pressurized Requirements

The boiling point of 2,4,4-trimethyl-2-pentanol is approximately 144 °C, which is significantly higher than that of the ubiquitous tertiary alcohol, tert-butanol (82 °C) . This 62 °C differential allows 2,4,4-trimethyl-2-pentanol to be utilized as a solvent or reactant in high-temperature atmospheric processes, such as specific dehydration or alkylation reactions, without the onset of boiling. Utilizing tert-butanol for similar high-temperature tertiary alkylations would necessitate the procurement and operation of pressurized reaction vessels to maintain the liquid phase.

Evidence DimensionBoiling point and atmospheric liquid-phase range
Target Compound Data144 °C
Comparator Or Baselinetert-Butanol: 82 °C
Quantified Difference62 °C higher boiling point
ConditionsStandard atmospheric pressure (1 atm)

Enables high-temperature tertiary alkylations in standard glass or open-vessel reactors, avoiding the capital expense of pressurized autoclaves.

Toxicological Biomarker Specificity in Nephropathy Models

In toxicological assessments of hydrocarbon exposure, 2,4,4-trimethyl-2-pentanol serves as a highly specific biomarker. Following exposure to 2,2,4-trimethylpentane (isooctane), 2,4,4-trimethyl-2-pentanol accumulates specifically in the kidneys of male rats, binding reversibly to alpha2u-globulin and driving hyaline droplet nephropathy [1]. At oral doses of 50 to 500 mg/kg, this specific metabolite increases alpha2u-globulin levels to 1.8 and 3.1 times control values within 24 hours, an accumulation not observed in female rats or with unbranched alcohol metabolites [1].

Evidence DimensionRenal accumulation and alpha2u-globulin binding
Target Compound DataDrives 1.8x to 3.1x increase in alpha2u-globulin (male rats)
Comparator Or BaselineFemale rats / linear alcohols: No accumulation or binding
Quantified DifferenceAbsolute sex- and structure-specific binding affinity
ConditionsIn vivo rat model, 50-500 mg/kg oral dose, 24-hour assay

Makes the compound an indispensable analytical standard for laboratories conducting regulatory toxicology and hydrocarbon safety assessments.

Quantified Adsorption on Activated Carbon for Solvent Recovery

The highly branched structure of 2,4,4-trimethyl-2-pentanol significantly impacts its environmental partitioning and solvent recovery metrics. In quantitative structure-property relationship (QSPR) studies measuring equilibrium adsorption onto activated carbon, 2,4,4-trimethyl-2-pentanol demonstrated a specific adsorption capacity of 31.05 g/100 g carbon [1]. This specific value, situated within a broader aliphatic alcohol range of 7.39 to 44.60 g/100 g, highlights how steric bulk alters carbon-bed affinity compared to linear isomers, directly influencing the design of filtration and recovery systems [1].

Evidence DimensionEquilibrium adsorption capacity on activated carbon
Target Compound Data31.05 g/100 g Carbon
Comparator Or BaselineGeneral aliphatic alcohols: Range from 7.39 to 44.60 g/100 g Carbon
Quantified DifferenceSpecific mid-to-high range affinity dictated by neopentyl branching
ConditionsLiquid phase equilibrium adsorption onto activated carbon

Provides precise engineering data for chemical buyers designing activated carbon filtration beds for solvent recovery or effluent treatment.

Precursor for tert-Octylphenol Surfactants

Leveraging its ability to form a highly stable tertiary carbocation, this alcohol is the optimal choice for the electrophilic aromatic alkylation of phenol, producing high-purity para-tert-octylphenol used in nonionic surfactants (e.g., Triton X-100 analogs).

Analytical Standard in Hydrocarbon Toxicology

Due to its specific role as the alpha2u-globulin-binding metabolite of isooctane, it is procured by regulatory and environmental testing labs as a reference standard for monitoring gasoline and solvent exposure in mammalian models [1].

High-Purity Diisobutylene Manufacturing

Utilized in catalytic dehydration processes over metal oxides to selectively yield highly branched diisobutylene isomers, avoiding the complex isomer mixtures generated by linear alcohol dehydration[2].

High-Temperature Tertiary Alkylating Agent

Selected over tert-butanol in process chemistry when a tertiary alkyl group must be introduced at temperatures exceeding 100 °C without the use of pressurized reactors, thanks to its 144 °C boiling point .

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable

Flammable

Other CAS

690-37-9

Wikipedia

2,4,4-Trimethyl-2-pentanol

Dates

Last modified: 08-15-2023

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